molecular formula C17H15NO3 B4109830 N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4109830
M. Wt: 281.30 g/mol
InChI Key: AYSCVFYEHCMWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MI-1 is a heterocyclic compound containing both a lactone and an amide functional group.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, a cellular complex responsible for degrading proteins. This inhibition can lead to the accumulation of damaged or misfolded proteins, which can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation. This inhibition may be responsible for this compound's anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of more potent and selective this compound analogs for specific applications.
3. Investigation of this compound's potential applications in other fields, such as infectious diseases and metabolic disorders.
4. Study of this compound's potential as a therapeutic agent in animal models and clinical trials.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis method of this compound is relatively simple, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for research on this compound, which could lead to the development of new therapeutic agents and a better understanding of its potential applications.

Scientific Research Applications

N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis. Additionally, this compound has been investigated for its potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-6-2-5-9-14(11)18-16(19)15-10-12-7-3-4-8-13(12)17(20)21-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSCVFYEHCMWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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